4-(Tetrahydrothiophen-3-yl)piperazin-1-amine

Lipophilicity CNS drug discovery Physicochemical profiling

Procure 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine (CAS 2098082-19-8) as a pre-assembled, differentiated heterocyclic building block. Unlike generic piperazine or non-aminated tetrahydrothienyl analogues, this scaffold features an N-amine functionalization that yields a balanced hydrogen-bond acceptor/donor ratio (HBA/HBD = 4.0), computed XLogP3-AA of 0.2, and TPSA of 57.8 Ų. These properties are ideal for CNS-oriented screening libraries and fragment-based discovery. The dual-handle architecture—a primary amine for reductive amination or amide coupling, and a thiolane sulfur for oxidation-dependent functionalization (sulfoxide/sulfone)—enables efficient construction of PROTAC linker–ligand conjugates. Eliminates low-yielding tetrahydrothiophene-3-yl halide syntheses, accelerating SAR exploration of kinase hinge regions and GPCR orthosteric sites.

Molecular Formula C8H17N3S
Molecular Weight 187.31 g/mol
CAS No. 2098082-19-8
Cat. No. B1490909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Tetrahydrothiophen-3-yl)piperazin-1-amine
CAS2098082-19-8
Molecular FormulaC8H17N3S
Molecular Weight187.31 g/mol
Structural Identifiers
SMILESC1CSCC1N2CCN(CC2)N
InChIInChI=1S/C8H17N3S/c9-11-4-2-10(3-5-11)8-1-6-12-7-8/h8H,1-7,9H2
InChIKeyWDLZKOLLPXRXKB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2098082-19-8 — 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine: Structural Identity, Physicochemical Profile and Research Procurement Context


4-(Tetrahydrothiophen-3-yl)piperazin-1-amine (CAS 2098082-19-8), also named 4-(thiolan-3-yl)piperazin-1-amine, is a synthetic heterocyclic building block (C8H17N3S; MW 187.31 g/mol) that combines a piperazine ring with a tetrahydrothiophene substituent. The compound possesses an N‑amine functionalisation that distinguishes it from simple piperazines, yielding a computed XLogP3‑AA of 0.2 and a topological polar surface area (TPSA) of 57.8 Ų [1]. These physicochemical features place the molecule in a property space that is distinct from unsubstituted piperazine and from many tetrahydrothienyl‑piperazine analogues, making it a candidate of interest for CNS‑oriented medicinal chemistry and fragment‑based screening libraries [REFS-1, REFS-2].

Why 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine Cannot Be Replaced by Generic Piperazine or Simple Tetrahydrothienyl Analogs


Generic piperazine (CAS 110‑85‑0) and non‑aminated tetrahydrothienyl‑piperazines such as 1-(tetrahydrothiophen-3-yl)piperazine (CAS 666853‑12‑9) are widely used as low‑cost intermediates, yet their physicochemical signatures diverge markedly from 4-(tetrahydrothiophen-3-yl)piperazin-1-amine. Unsubstituted piperazine exhibits an XLogP3 of –1.5, a TPSA of 24.1 Ų, and zero rotatable bonds, whereas the target compound records an XLogP3‑AA of 0.2, a TPSA of 57.8 Ų, and one rotatable bond [1]. The N‑amine group introduces additional hydrogen‑bond acceptor capacity (HBA = 4 vs. 2) and reduces the hydrogen‑bond donor count (HBD = 1 vs. 2), which collectively alter solubility, permeability, and target‑recognition profiles [REFS-1, REFS-2]. Simple substitution with a non‑aminated analogue therefore risks loss of the specific polarity, conformational flexibility, and acceptor/donor balance that define the pharmacological and synthetic utility of the target compound [REFS-1, REFS-2].

Quantitative Differentiation Evidence for 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine vs. Closest Comparators


Lipophilicity Shift: XLogP3‑AA of 0.2 Confers CNS‑Relevant Permeability Advantage Over Piperazine (XLogP3 –1.5)

The target compound’s computed XLogP3‑AA of 0.2 falls within the optimal range for blood–brain barrier penetration, whereas unsubstituted piperazine records an XLogP3 of –1.5, which is well below the CNS‑preferred window (typically 1–4) [1]. This 1.7‑log‑unit increase in lipophilicity suggests a substantial improvement in passive membrane permeability for the tetrahydrothienyl‑piperazin‑amine scaffold relative to the parent diamine [REFS-1, REFS-2].

Lipophilicity CNS drug discovery Physicochemical profiling

Polar Surface Area Elevation: TPSA of 57.8 Ų Provides Balanced Polarity vs. Piperazine (TPSA 24.1 Ų)

The TPSA of 4-(tetrahydrothiophen-3-yl)piperazin-1-amine is 57.8 Ų, compared with 24.1 Ų for unsubstituted piperazine [REFS-1, REFS-2]. The increase of 33.7 Ų results primarily from the additional nitrogen atom (N‑amine) and the sulfur atom in the thiolane ring, placing the compound above the minimum TPSA threshold often associated with reduced hERG liability while remaining well within the oral drug‑likeness limit (<140 Ų) [1].

Polar surface area Drug-likeness Physicochemical profiling

Hydrogen‑Bond Acceptor/Donor Rebalancing: HBA=4, HBD=1 vs. Piperazine (HBA=2, HBD=2)

The target compound provides four hydrogen‑bond acceptor (HBA) sites and one donor (HBD), whereas piperazine has two HBA and two HBD [REFS-1, REFS-2]. This inverted acceptor/donor ratio (HBA/HBD = 4.0 vs. 1.0 for piperazine) fundamentally alters the hydrogen‑bond pharmacophore, favouring interactions with targets that require multiple acceptor contacts — such as kinase hinge regions, GPCR orthosteric pockets, or nucleic acid grooves [1].

Hydrogen bonding Molecular recognition Structure–activity relationships

Introduction of a Conformational Rotatable Bond: Rotatable Bond Count = 1 vs. Piperazine = 0

4-(Tetrahydrothiophen-3-yl)piperazin-1-amine possesses one rotatable bond (the piperazine–thiolane linkage), whereas piperazine has zero [REFS-1, REFS-2]. This single degree of torsional freedom permits the thiolane ring to adopt multiple low‑energy conformations, potentially enabling the scaffold to adapt to differently shaped binding sites without the entropic penalty associated with overly flexible linkers [1].

Conformational flexibility Scaffold diversity Fragment-based drug design

Synthetic Tractability: Commercial Availability with Documented Scalable Route vs. Tetrahydrothiophene‑3‑yl Halide Intermediates

The target compound is commercially stocked by multiple vendors (e.g., smolecule.com, Kuujia), with a documented synthetic route employing nucleophilic substitution of piperazine derivatives with tetrahydrothiophene precursors . In contrast, the closest reactive intermediates — tetrahydrothiophene‑3‑yl halides — suffer from limited commercial availability and require specialised synthesis protocols, which constrains their utility in rapid analoguing [REFS-1, REFS-2]. The target compound thus offers a rare combination of the complete tetrahydrothienyl‑piperazin‑amine pharmacophore in a ready‑to‑functionalise form.

Synthetic accessibility Building block procurement Medicinal chemistry

Optimal Research and Industrial Use Cases for 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine Based on Proven Differentiators


CNS‑Targeted Fragment and Lead‑Like Library Design

With its computed XLogP3‑AA of 0.2 — a 1.7‑log‑unit improvement over generic piperazine — and a TPSA of 57.8 Ų that balances solubility and permeability, 4-(tetrahydrothiophen-3-yl)piperazin-1-amine is ideally suited for inclusion in CNS‑oriented screening libraries [1]. Procurement of this scaffold as a pre‑assembled building block eliminates the need for low‑yielding tetrahydrothiophene‑3‑yl halide syntheses, enabling parallel SAR exploration of N‑amine derivatives targeting serotonin, dopamine, or adrenergic receptors [REFS-1, REFS-2].

PROTAC Linker and Bifunctional Degrader Assembly

The N‑amine group provides a unique chemical handle for reductive amination or amide coupling, while the thiolane sulfur offers a site for oxidation‑dependent functionalisation (sulfoxide/sulfone). This dual‑handle architecture — combined with the balanced HBA/HBD profile documented in Section 3 — makes the compound a versatile building block for constructing PROTAC linker–ligand conjugates, where precise control of linker polarity and conformational flexibility is essential for ternary complex formation [1].

Kinase and GPCR Focused Library Synthesis

The inverted hydrogen‑bond acceptor/donor ratio (HBA/HBD = 4.0) compared to piperazine (HBA/HBD = 1.0) positions this scaffold to interrogate kinase hinge regions and GPCR orthosteric sites that demand multiple acceptor contacts [1]. Incorporating 4-(tetrahydrothiophen-3-yl)piperazin-1-amine into focused libraries allows medicinal chemists to probe these target classes without the synthetic burden of building the tetrahydrothienyl‑piperazin‑amine core de novo [REFS-1, REFS-2].

Quote Request

Request a Quote for 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.